Cas no 24906-73-8 (1-Difluoromethanesulfonyl-3-nitrobenzene)

1-Difluoromethanesulfonyl-3-nitrobenzene is a specialized organic compound featuring a difluoromethanesulfonyl group (–SO₂CF₂H) attached to a nitro-substituted benzene ring. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in electrophilic aromatic substitution and nucleophilic displacement reactions. The electron-withdrawing properties of both the difluoromethanesulfonyl and nitro groups enhance its utility as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. Its stability under various conditions allows for controlled functionalization, while the fluorine atoms contribute to improved metabolic stability in bioactive molecules. The compound’s distinct electronic profile facilitates selective transformations, offering synthetic chemists a versatile building block for complex molecular architectures.
1-Difluoromethanesulfonyl-3-nitrobenzene structure
24906-73-8 structure
Product Name:1-Difluoromethanesulfonyl-3-nitrobenzene
CAS No:24906-73-8
MF:C7H5F2NO4S
MW:237.1807076931
CID:238528
PubChem ID:71357885
Update Time:2025-10-07

1-Difluoromethanesulfonyl-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[(difluoromethyl)sulfonyl]-3-nitro-
    • 1-(difluoromethylsulfonyl)-3-nitrobenzene
    • DTXSID60781924
    • EN300-141833
    • 24906-73-8
    • 1-(Difluoromethanesulfonyl)-3-nitrobenzene
    • Z1715195771
    • 1-difluoromethanesulfonyl-3-nitrobenzene
    • AKOS030260870
    • 1-Difluoromethanesulfonyl-3-nitrobenzene
    • Inchi: 1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H
    • InChI Key: QKNYWOHIGKHWHC-UHFFFAOYSA-N
    • SMILES: S(C(F)F)(C1C=CC=C(C=1)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 236.99075
  • Monoisotopic Mass: 236.99073514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • PSA: 77.28

1-Difluoromethanesulfonyl-3-nitrobenzene Pricemore >>

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Additional information on 1-Difluoromethanesulfonyl-3-nitrobenzene

Research Brief on 1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) and Its Applications in Chemical Biology and Pharmaceutical Research

1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in chemical biology and pharmaceutical research. This sulfonyl derivative, characterized by its difluoromethanesulfonyl and nitrobenzene functional groups, serves as a versatile intermediate in organic synthesis and drug discovery. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the context of enzyme inhibition and targeted drug delivery systems.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1-Difluoromethanesulfonyl-3-nitrobenzene as a key building block for the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that the compound's electron-withdrawing nitro group and the difluoromethanesulfonyl moiety enhance its binding affinity to the enzyme's active site, leading to improved inhibitory potency. These findings highlight its potential as a scaffold for designing next-generation enzyme inhibitors with enhanced selectivity and pharmacokinetic properties.

Another notable application of 1-Difluoromethanesulfonyl-3-nitrobenzene lies in its use as a precursor for the development of fluorinated sulfonamide drugs. A 2022 research article in Organic & Biomolecular Chemistry detailed its incorporation into a series of sulfonamide derivatives with promising antibacterial activity against multidrug-resistant strains. The study emphasized the compound's ability to introduce fluorine atoms into drug molecules, thereby improving their metabolic stability and membrane permeability—a critical factor in addressing antibiotic resistance.

Beyond its pharmaceutical applications, 1-Difluoromethanesulfonyl-3-nitrobenzene has also been explored in chemical biology for labeling and probing biological systems. A recent preprint on bioRxiv (2024) described its use as a reactive handle for site-selective protein modification, leveraging the nitrobenzene group for photoactivation and subsequent conjugation with biomolecules. This approach opens new avenues for studying protein-protein interactions and developing targeted therapeutics with precision.

In conclusion, 1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) represents a valuable tool in both drug discovery and chemical biology. Its dual functionality as a synthetic intermediate and a bioactive moiety underscores its versatility, with ongoing research continuing to uncover novel applications. Future studies may focus on optimizing its reactivity profile and expanding its utility in emerging areas such as PROTACs (Proteolysis Targeting Chimeras) and covalent drug design, further solidifying its role in advancing biomedical research.

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